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Executive Summary
Relebactam is a diazabicyclooctane non-β-lactam, β-lactamase inhibitor developed to

counteract bacterial resistance to carbapenem antibiotics.[1][2] Administered intravenously in

combination with imipenem/cilastatin, relebactam restores the activity of imipenem against

many multidrug-resistant Gram-negative pathogens, particularly those producing Ambler Class

A and Class C β-lactamases.[1][2][3] This technical guide provides a comprehensive overview

of the preclinical data that formed the basis for the clinical development of relebactam. It

includes in-depth summaries of its mechanism of action, in vitro and in vivo efficacy, and key

experimental methodologies to aid researchers in the field of antimicrobial drug discovery and

development.

Mechanism of Action
Relebactam's primary function is the inhibition of β-lactamase enzymes, which are a major

cause of resistance to β-lactam antibiotics. It is a potent inhibitor of Class A carbapenemases,

such as Klebsiella pneumoniae carbapenemase (KPC), and Class C cephalosporinases

(AmpC). By binding to these enzymes, relebactam protects imipenem from enzymatic

degradation, allowing the carbapenem to effectively inhibit bacterial cell wall synthesis by

binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and

death. Relebactam itself possesses no intrinsic antibacterial activity. It is important to note that
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relebactam is not active against Class B metallo-β-lactamases (MBLs) or Class D

oxacillinases.
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Mechanism of action for Relebactam in combination with Imipenem.

In Vitro Evaluation
The in vitro activity of the imipenem-relebactam combination has been extensively evaluated

against a wide range of Gram-negative bacteria. The following tables summarize the minimum

inhibitory concentration (MIC) data for key pathogens.
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Data Presentation
Table 1: In Vitro Activity of Imipenem-Relebactam against Carbapenem-Resistant

Enterobacterales

Organism
Resistance
Mechanism

Imipenem
MIC₅₀
(µg/mL)

Imipenem/R
elebactam
MIC₅₀
(µg/mL)

Imipenem
MIC₉₀
(µg/mL)

Imipenem/R
elebactam
MIC₉₀
(µg/mL)

K.

pneumoniae

KPC-

producing
>32 0.5 >32 1

Enterobacter

spp.

KPC-

producing
16 0.25 >32 1

E. coli
KPC-

producing
8 0.125 32 0.5

Citrobacter

spp.

KPC-

producing
16 0.5 32 1

Note: Relebactam concentration is fixed at 4 µg/mL.

Table 2: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa

Isolate Phenotype
Imipenem MIC
Mode (µg/mL)

Imipenem/Relebact
am MIC Mode
(µg/mL)

Fold Reduction in
Modal MIC

Imipenem-

Nonsusceptible
16 1 16

Imipenem-Susceptible 2 0.5 4

Note: Relebactam concentration is fixed at 4 µg/mL.

Experimental Protocols
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This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI).

Preparation of Antimicrobial Solutions:

Prepare stock solutions of imipenem and relebactam in a suitable solvent (e.g., sterile

water or DMSO).

Create serial two-fold dilutions of imipenem in cation-adjusted Mueller-Hinton broth

(CAMHB).

Add relebactam to each well to achieve a final, constant concentration of 4 µg/mL.

Inoculum Preparation:

Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-

selective agar plate.

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL).

Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final

inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well

microtiter plate.

Inoculation and Incubation:

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

Result Interpretation:

Following incubation, visually inspect the wells for turbidity.
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The MIC is defined as the lowest concentration of imipenem (in the presence of 4 µg/mL of

relebactam) that completely inhibits visible bacterial growth.

Preparation

Procedure

Analysis

Prepare serial dilutions of Imipenem in CAMHB

Add fixed concentration of Relebactam (4 µg/mL) to all wells

Inoculate microtiter plate wells with bacterial suspension

Prepare bacterial inoculum to 0.5 McFarland standard

Dilute inoculum to final concentration of 5x10^5 CFU/mL

Incubate at 35°C for 16-20 hours

Visually inspect for turbidity (growth)

Determine MIC: lowest concentration with no visible growth

Click to download full resolution via product page

Workflow for Broth Microdilution MIC Testing.

This colorimetric assay is used to determine the inhibitory activity of relebactam against

specific β-lactamase enzymes.
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Reagent Preparation:

Prepare a stock solution of the chromogenic β-lactamase substrate, nitrocefin, in DMSO.

Dilute the nitrocefin stock solution in a suitable buffer (e.g., 100 mM PBS, neutral pH) to a

working concentration of 0.5-1.0 mg/mL. The solution should be yellow.

Prepare a solution of the purified β-lactamase enzyme (e.g., KPC-2, AmpC) in the same

buffer.

Prepare serial dilutions of relebactam.

Assay Procedure:

In a 96-well plate, add the β-lactamase enzyme solution to each well.

Add the different concentrations of relebactam to the respective wells and incubate for a

predetermined time to allow for inhibitor-enzyme binding.

Initiate the reaction by adding the nitrocefin working solution to all wells.

Data Acquisition and Analysis:

Measure the absorbance at 490 nm kinetically over time using a microplate reader. The

hydrolysis of nitrocefin results in a color change to red, leading to an increase in

absorbance.

The rate of nitrocefin hydrolysis is proportional to the uninhibited β-lactamase activity.

Calculate the percent inhibition for each relebactam concentration and determine the IC₅₀

value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Evaluation
The in vivo efficacy of imipenem-relebactam has been demonstrated in various murine

infection models using imipenem-resistant clinical isolates.

Data Presentation
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Table 3: Efficacy of Imipenem-Relebactam in Murine Infection Models

Infection Model Pathogen
Relebactam Dose
(mg/kg)

Log₁₀ CFU
Reduction vs.
Control

Disseminated P. aeruginosa 10 1.72

20 3.13

40 3.73

Disseminated K. pneumoniae 20 2.29

40 3.06

80 2.36

Pulmonary P. aeruginosa 20 2.37

40 3.59

80 4.59

Note: Data represents the efficacy of relebactam in combination with a sub-efficacious dose of

imipenem (5 mg/kg).

Table 4: Preclinical Pharmacokinetic Parameters of Relebactam in Mice

Parameter Value

Terminal Half-life (t₁/₂) ~1.2 - 1.8 hours

Volume of Distribution (Vd) ~19 L (in humans)

Protein Binding ~22% (in human plasma)

Primary Route of Elimination Renal

**

Experimental Protocols
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This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Induction of Neutropenia:

Administer cyclophosphamide to mice (e.g., female ICR mice) via intraperitoneal injection

on days -4 (150 mg/kg) and -1 (100 mg/kg) relative to infection to induce neutropenia.

Infection:

Culture the bacterial strain (e.g., imipenem-resistant P. aeruginosa or K. pneumoniae) to

the desired growth phase.

Prepare an inoculum of approximately 10⁷ CFU/mL in sterile saline.

Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of

each mouse.

Treatment:

Initiate treatment at a specified time post-infection (e.g., 2 hours).

Administer imipenem, relebactam, the combination, or a vehicle control via the

appropriate route (e.g., subcutaneous or intravenous).

Endpoint Measurement:

At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the

mice.

Aseptically remove the entire thigh muscle.

Homogenize the thigh tissue in a known volume of sterile saline or PBS.

Perform serial dilutions of the homogenate and plate on appropriate agar media to

determine the bacterial load (CFU/thigh).

Efficacy is determined by the change in log₁₀ CFU/thigh compared to the initial bacterial

load at the start of therapy and the vehicle control group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Preparation & Infection

Treatment

Endpoint Analysis

Induce neutropenia with cyclophosphamide (days -4 and -1)

Infect thigh muscle with 0.1 mL inoculum (day 0)

Prepare bacterial inoculum (~10^7 CFU/mL)

Initiate treatment at 2 hours post-infection

Administer Imipenem/Relebactam, controls via IV or SC route

Euthanize mice at 24 hours post-treatment

Aseptically remove and homogenize thigh muscle

Perform serial dilutions and plate for CFU counting

Calculate log10 CFU reduction

Click to download full resolution via product page

Workflow for the Murine Neutropenic Thigh Infection Model.
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This model is crucial for evaluating efficacy in a lung infection setting.

Animal Preparation:

Use specific pathogen-free female mice (e.g., C57BL/6).

Infection:

Anesthetize the mice (e.g., with isoflurane or an intraperitoneal injection of

ketamine/xylazine).

Inoculate the mice intranasally with a specific volume (e.g., 50 µL) of a bacterial

suspension of a known concentration (e.g., 1-5 x 10⁶ CFU/mouse of P. aeruginosa).

Treatment:

Initiate treatment at a designated time post-infection (e.g., 2 hours).

Administer the antibiotic combination or control as per the study design.

Endpoint Measurement:

At a predetermined time, euthanize the mice and aseptically harvest the lungs.

Homogenize the lung tissue and determine the bacterial load (CFU/lung) by plating serial

dilutions.

Efficacy is measured by the reduction in bacterial burden compared to the control group.

This model assesses the efficacy of antimicrobials against systemic infections.

Animal Preparation:

Use immunocompetent or neutropenic mice depending on the study objectives.

Infection:

Administer a bacterial suspension of a known concentration (e.g., K. pneumoniae) via

intravenous (tail vein) or intraperitoneal injection to induce a systemic infection.
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Treatment:

Administer the antibiotic combination or control at specified time points post-infection.

Endpoint Measurement:

Bacterial Burden: At a predetermined time, euthanize the mice and harvest relevant

organs (e.g., spleen, liver, kidneys). Homogenize the organs and determine the bacterial

load (CFU/organ).

Survival: Monitor the mice for a defined period (e.g., 7 days) and record mortality. Efficacy

is determined by the percentage of survival in the treatment groups compared to the

control group.

Pharmacokinetic/Pharmacodynamic (PK/PD)
Relationship
The PK/PD driver for the efficacy of relebactam has been determined to be the ratio of the

area under the free drug concentration-time curve to the minimum inhibitory concentration

(fAUC/MIC). In preclinical models, a target fAUC/MIC of 7.5 was associated with a 2-log kill of

bacteria in vitro. These PK/PD studies, often utilizing in vitro models like the hollow-fiber

infection model, are crucial for translating preclinical data to clinical dosing regimens.
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Pharmacokinetics (PK)

Pharmacodynamics (PD)

Dosing Regimen
(Imipenem/Relebactam)

Absorption

Distribution

Metabolism Drug Concentration
in Plasma (fAUC)

Excretion PK/PD Index
(fAUC/MIC)

Minimum Inhibitory
Concentration (MIC)

Bacterial Killing
(e.g., 2-log reduction)

PK/PD Target Attainment
(e.g., fAUC/MIC = 7.5)
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Logical relationship for PK/PD Target Attainment.

Conclusion
The preclinical data for relebactam robustly demonstrates its ability to restore the in vitro and

in vivo activity of imipenem against a significant number of imipenem-resistant Gram-negative

pathogens harboring Class A and Class C β-lactamases. The comprehensive evaluation of its

mechanism of action, efficacy in various infection models, and

pharmacokinetic/pharmacodynamic profile provided a strong foundation for its successful

clinical development. This guide serves as a technical resource for researchers, summarizing

key data and methodologies that are integral to the preclinical assessment of novel β-

lactamase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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